N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a benzothiazole derivative characterized by a dimethylaminoethyl group, a 4-methoxy-substituted benzothiazole ring, and a carboxamide linkage at the 6-position of a second benzothiazole moiety.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2.ClH/c1-23(2)9-10-24(19(25)13-7-8-14-17(11-13)27-12-21-14)20-22-18-15(26-3)5-4-6-16(18)28-20;/h4-8,11-12H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXXFYPTEMPUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic compound with significant biological activity, particularly in the context of neurodegenerative diseases, antimicrobial properties, and potential anticancer effects. This article provides a detailed examination of its biological activities, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C20H24ClN3O2S
- Molecular Weight : 405.94 g/mol
- CAS Number : 1322022-50-3
The biological activity of this compound can be attributed to its structural features, which enable interactions with various biological targets:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. Inhibitors of AChE can enhance acetylcholine levels, potentially improving cognitive function in affected individuals .
- Antimicrobial Activity : Benzothiazole derivatives have been shown to possess antimicrobial properties. Compounds with similar structures often inhibit bacterial growth by disrupting cellular processes or inhibiting essential enzymes .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting enzymes involved in tumor progression. The presence of the dimethylamino group may enhance its reactivity and biological efficacy.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound and its analogs through various in vitro assays:
- Acetylcholinesterase Inhibition : A study found that compounds similar to this one exhibited IC50 values ranging from 2.7 µM to higher concentrations, indicating effective inhibition of AChE .
- Antimicrobial Efficacy : Research on benzothiazole derivatives revealed significant antimicrobial activity against Staphylococcus aureus and other strains, with minimum inhibitory concentration (MIC) values ranging from 0.025 to 2.609 mM for the most active compounds .
- Cytotoxicity Against Cancer Cells : The compound demonstrated cytotoxic effects on various cancer cell lines, with selectivity indices indicating lower toxicity compared to standard chemotherapeutics .
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, benzothiazole derivatives were shown to improve memory deficits when administered at specific doses, correlating with their AChE inhibitory activities .
- Bacterial Infection Models : In studies involving infected mice, administration of benzothiazole derivatives resulted in a significant reduction in bacterial load, suggesting potential for therapeutic use in bacterial infections .
Summary Table of Biological Activities
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- The compound has been investigated for its potential as a drug candidate due to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. Its structural characteristics allow it to modulate the activity of these targets, leading to various therapeutic effects.
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Biological Activity
- Research has demonstrated that N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride exhibits promising biological activity, particularly as an inhibitor of fibroblast growth factor receptor 4 (FGFR4). This receptor is implicated in several cancers, making the compound a candidate for cancer therapeutics.
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Mechanism of Action
- The compound's mechanism of action involves binding to FGFR4, which may inhibit downstream signaling pathways that contribute to tumor growth and survival. Understanding this mechanism is crucial for developing targeted therapies for cancer treatment.
Case Studies and Research Findings
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Case Study 1: FGFR4 Inhibition
- A study highlighted the efficacy of this compound in inhibiting FGFR4 in vitro, demonstrating a significant reduction in cell proliferation in cancer cell lines expressing this receptor. This suggests potential applicability in treating FGFR4-dependent tumors.
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Case Study 2: Enzyme Interaction Studies
- Interaction studies have focused on the binding affinity of the compound to various proteins involved in cellular signaling pathways. These studies are essential for elucidating the compound's pharmacological profile and potential therapeutic benefits.
Comparison with Similar Compounds
Research Findings and Implications
While the provided evidence lacks direct pharmacological data for the target compound, insights from structural analogs suggest:
- Bioactivity Potential: Benzothiazoles with dimethylaminoethyl groups (e.g., ) often exhibit enhanced cellular uptake due to improved solubility and amine-mediated interactions .
- Substituent Effects : Methoxy/ethoxy groups may modulate electronic properties of the benzothiazole ring, influencing binding to hydrophobic enzyme pockets .
- Synthetic Flexibility : The diversity of reported derivatives (e.g., triazoles in , thiadiazoles in ) underscores the scaffold’s adaptability for drug discovery .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this compound, and what purification methods ensure high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling benzothiazole precursors. For example, intermediates like benzothiazole-6-carboxamide derivatives are synthesized via refluxing with substituted amines in ethanol or DCM, followed by purification using column chromatography with solvent gradients (e.g., DCM:MeOH = 15:1 or EtOAc:Hex = 2:1). Final purity (>95%) is confirmed via HPLC and NMR .
- Key Steps :
- Amidation : Reacting benzothiazole-6-carboxylic acid with dimethylaminoethylamine under reflux.
- Purification : Column chromatography with solvent optimization to isolate the hydrochloride salt .
Q. Which characterization techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent environments (e.g., methoxy, dimethylamino groups) and confirm regioselectivity .
- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 5.54–7.49 min at 254 nm) and peak purity (>95%) ensure no residual solvents or byproducts .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and address low yields in multi-step reactions?
- Methodological Answer :
- Reaction Conditions : Use catalysts (e.g., CuI for azide-alkyne cycloadditions) and controlled temperatures to minimize side reactions .
- Intermediate Stabilization : Protect reactive groups (e.g., Boc protection for amines) to prevent undesired coupling .
- Yield Improvement : Adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to carboxamide) and solvent polarity (e.g., DMF for solubility) .
Q. What strategies elucidate structure-activity relationships (SAR) for benzothiazole-based analogs?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with halogens or alkyl groups) and compare biological activity .
- Biological Assays : Test analogs against targets (e.g., Hsp90 C-terminal domain) using fluorescence polarization or thermal shift assays to quantify binding affinity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes and guide rational design .
Q. How should contradictory data in biological activity assays be resolved?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to confirm activity .
- Control Experiments : Include reference compounds (e.g., geldanamycin for Hsp90 inhibition) to benchmark results .
- Batch Reproducibility : Repeat syntheses to rule out batch-specific impurities affecting activity .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between in vitro and cell-based assays?
- Methodological Answer :
- Solubility Check : Verify compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
- Metabolic Stability : Test liver microsome stability to assess if rapid metabolism reduces efficacy in cell assays .
- Off-Target Profiling : Use kinase panels or proteomics to identify unintended interactions masking true activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
